2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol is a complex organic compound with significant implications in pharmaceutical chemistry. This compound is characterized by its unique pyrrolo-pyrimidine structure, which is often explored for its biological activity and potential therapeutic applications.
The compound can be synthesized through various chemical methods, often involving intermediate compounds such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This intermediate has been widely recognized for its role in the synthesis of several pharmaceutical agents, including Tofacitinib, a medication used to treat rheumatoid arthritis and other inflammatory conditions .
2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is classified as a pyrrolopyrimidine derivative, which is notable for its pharmacological properties.
The synthesis of 2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol typically involves multi-step reactions starting from simpler precursors.
The molecular formula for 2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol is , with a molecular weight of approximately 250.73 g/mol.
Structural Features:
The compound's structural data can be represented using various chemical notations:
C1CCCC(C1)C2=C(N=C(N2C(=C(C=C2Cl)C)C)N)NBPTCCCTWWAUJRK-UHFFFAOYSA-N2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol can undergo several chemical reactions:
The reactivity of this compound is influenced by both electronic effects from the chloro and methyl groups and steric hindrance from the cyclohexanol moiety.
The mechanism of action for compounds like 2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol often involves:
Research indicates that similar pyrrolopyrimidine derivatives exhibit anti-inflammatory and immunomodulatory effects, suggesting potential therapeutic roles in conditions like rheumatoid arthritis .
Relevant data includes:
| Property | Value |
|---|---|
| Molecular Weight | 250.73 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Variable |
This compound has potential applications in medicinal chemistry as a lead compound for developing new pharmaceuticals targeting inflammatory diseases. Its structural features make it suitable for further modifications aimed at enhancing efficacy or reducing side effects.
The pyrrolo[2,3-d]pyrimidine nucleus is a deaza analog of purines, where the N7 nitrogen is replaced by a carbon atom. This modification retains hydrogen-bonding capabilities while enhancing metabolic stability and lipophilicity. The scaffold’s planar geometry facilitates π-π stacking within kinase ATP-binding pockets, while its nitrogen atoms (N1, N3, N4) act as hydrogen-bond acceptors critical for anchoring to hinge regions [2] [6]. For example, in Axl kinase inhibitors, pyrrolo[2,3-d]pyrimidine derivatives exhibit low-nanomolar IC₅₀ values by forming dual hydrogen bonds with the kinase’s hinge residue backbone (e.g., Met623 in Axl) [2]. Similarly, EGFR-targeting derivatives leverage this scaffold to overcome T790M resistance mutations in non-small cell lung cancer (NSCLC), achieving IC₅₀ values as low as 0.21 nM for mutant enzymes [3].
Table 1: Kinase Inhibitory Activity of Select Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase(s) | IC₅₀/Activity | Key Structural Features |
|---|---|---|---|
| Axl Inhibitor 13b [2] | Axl | Enzymatic: <5 nM; Cellular: <10 nM | 4-amide substituent |
| EGFR Inhibitor 12i [3] | EGFRT790M | 0.21 nM (mutant); 22 nM (wild-type) | C6 methyl; C4 chloro; Acrylamide |
| Multi-Kinase 5k [6] | EGFR/Her2/VEGFR2 | 40–204 nM | Halogenated benzylidene hydrazide |
The scaffold’s synthetic versatility enables regioselective modifications at C4, C6, and N7. Electrophilic C4 sites (e.g., chloro groups) facilitate nucleophilic displacement with amines or alcohols, while N7 alkylation introduces conformational diversity. Computational studies confirm that C6 methyl groups enhance hydrophobic contacts in kinase pockets, increasing potency against VEGFR2 and CDK2 [6]. Additionally, the scaffold’s fused ring system improves metabolic stability over linear inhibitors, as evidenced by the favorable pharmacokinetics of Axl inhibitor 13b in xenograft models [2].
Chloro Substituent at C4
The C4-chloro group serves dual roles: a leaving group for nucleophilic substitution and a steric/electronic modulator. As a leaving group, it enables covalent or irreversible binding with cysteine residues near kinase active sites. For instance, acrylamide-functionalized derivatives (e.g., EGFR inhibitor 12i) undergo Michael addition with Cys797 in EGFRT790M, conferring >100-fold selectivity over wild-type EGFR [3]. The chlorine’s electron-withdrawing nature also reduces electron density at N3, strengthening hydrogen-bond acceptor capability with kinase hinge regions. In multi-kinase inhibitors like 5k, this enhances simultaneous binding to EGFR, Her2, and VEGFR2 with IC₅₀ values comparable to sunitinib [6].
Methyl Group at C6
The C6-methyl group contributes to activity through:
Cyclohexanol Moiety at N7
The N7-linked cyclohexanol group provides conformational flexibility and stereochemical specificity:
Table 2: Impact of Substituents on Pyrrolo[2,3-d]pyrimidine Bioactivity
| Substituent | Role in Target Binding | Effect on Potency/Selectivity |
|---|---|---|
| C4 Chloro | Leaving group; Electron withdrawal | Enables covalent binding (e.g., EGFRT790M); Enhances hinge H-bonding |
| C6 Methyl | Steric guidance; Lipophilicity increase | Boosts hydrophobic contacts; Improves cellular potency |
| N7 Cyclohexanol | H-bond donation; Hydrophobic occupancy | Confers stereospecificity; Enhances kinase selectivity |
The synergy between these substituents is exemplified in the compound’s design:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: